molecular formula C19H21NO2 B14179287 1-Phenyl-3-(2-propoxyanilino)but-2-en-1-one CAS No. 919083-21-9

1-Phenyl-3-(2-propoxyanilino)but-2-en-1-one

Cat. No.: B14179287
CAS No.: 919083-21-9
M. Wt: 295.4 g/mol
InChI Key: UBOUXQGVOJQTQJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-(2-propoxyanilino)but-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(2-propoxyanilino)but-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Phenyl-3-(2-propoxyanilino)but-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(2-propoxyanilino)but-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-3-(2-propoxyanilino)but-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propoxy group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

919083-21-9

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

1-phenyl-3-(2-propoxyanilino)but-2-en-1-one

InChI

InChI=1S/C19H21NO2/c1-3-13-22-19-12-8-7-11-17(19)20-15(2)14-18(21)16-9-5-4-6-10-16/h4-12,14,20H,3,13H2,1-2H3

InChI Key

UBOUXQGVOJQTQJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1NC(=CC(=O)C2=CC=CC=C2)C

Origin of Product

United States

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